![molecular formula C12H6Cl4N2O3 B2877858 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 1004166-68-0](/img/structure/B2877858.png)
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. It also contains a carboxylate ester group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the pyrrole ring and the ester group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with oxidizing and reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the ester group could make the compound more polar and potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactivity
The synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation demonstrates the utility of related compounds in synthesizing complex molecular architectures. This methodology highlights the regioselectivity and diastereoselectivity achievable with such systems, offering pathways to new chemical entities for pharmaceuticals and materials science (Zhu, Lan, & Kwon, 2003). Similarly, the synthesis of pyrrolidine-2,4-diones from their ethoxycarbonyl derivatives underlines the versatility of pyrrolidine rings in organic synthesis, paving the way for the creation of novel bioactive compounds (Mulholland, Foster, & Haydock, 1972).
Applications in Crystal Engineering
Research into pyrrole-2-carboxylate derivatives has identified them as robust synthons for crystal engineering. The ability to form hexagonal and grid supramolecular structures from these compounds underlines their potential in designing new materials with specific optical, electronic, or mechanical properties (Yin & Li, 2006). This aspect of research is crucial for the development of next-generation materials for applications in nanotechnology, electronics, and photonics.
Antibacterial Activity
Studies on pyrrolopyridine and pyridone analogs have demonstrated potential antibacterial activity, which could be crucial for developing new antibiotics. For instance, novel ethyl 2-oxo-4,6-diaryl-1,2,3,4-tetrahydropyridine-3-carboxylate derivatives synthesized from the cyclization of diethylmalonate to chalcones showed poor activity against human pathogen microorganisms, indicating a need for further optimization in this chemical space (Gezegen, Ceylan, Karaman, & Şahin, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O3/c13-7-8(14)10(18-11(16)9(7)15)12(20)21-4-6(19)5-2-1-3-17-5/h1-3,17H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVKVKDEETWVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)COC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride](/img/structure/B2877775.png)
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2877776.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2877779.png)
![1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2877781.png)
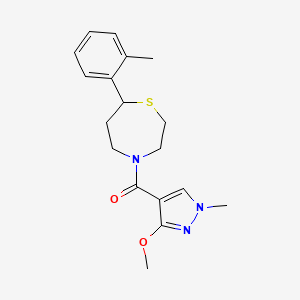
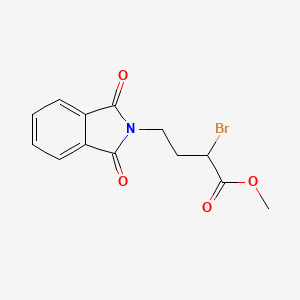

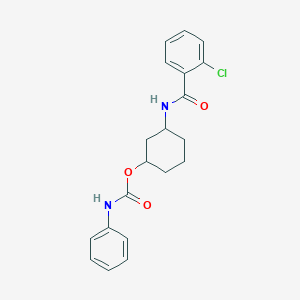
![N-[1-(4-Methylsulfonylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2877787.png)
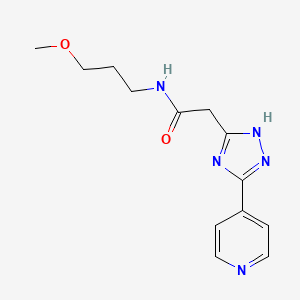
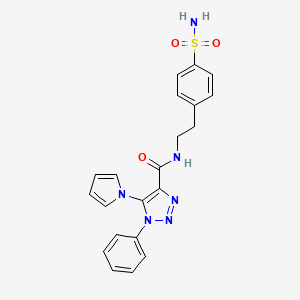
![N-[2-[2-(2-Oxaspiro[5.5]undecane-5-carbonylamino)ethyldisulfanyl]ethyl]-2-oxaspiro[5.5]undecane-5-carboxamide](/img/structure/B2877792.png)
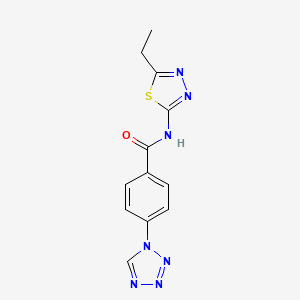
![(E)-2-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2877796.png)